molecular formula C16H19N3O4S B11622468 3-({3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carbonyl}-amino)-benzoic acid

3-({3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carbonyl}-amino)-benzoic acid

Katalognummer: B11622468
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: TZMGAZSFYOBZAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a benzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazinane ring through a cyclization reaction involving a thiol and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .

Wissenschaftliche Forschungsanwendungen

3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiazinane ring and benzoic acid moiety contribute to its binding affinity and reactivity with biological molecules. This compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C16H19N3O4S

Molekulargewicht

349.4 g/mol

IUPAC-Name

3-[(3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoic acid

InChI

InChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)13(20)9-12(24-16)14(21)18-11-7-5-6-10(8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,18,21)(H,22,23)

InChI-Schlüssel

TZMGAZSFYOBZAW-UHFFFAOYSA-N

Kanonische SMILES

CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=CC(=C2)C(=O)O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.